

Washout Experiments Confirm Covalent Binding of FMF-04-159-2 to CDK14

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Compound of Interest

Compound Name: **FMF-04-159-2**

Cat. No.: **B8087075**

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A comparative guide for researchers on utilizing washout experiments to validate the covalent inhibitory mechanism of **FMF-04-159-2**, a potent and selective CDK14 inhibitor.

FMF-04-159-2 is a tool compound designed to covalently target Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases.^{[1][2][3]} The TAIRE family, which also includes CDKs 15-18, is considered an understudied branch of the CDK family, and **FMF-04-159-2** provides a valuable probe for investigating their cellular functions.^{[1][2]} Covalent inhibitors offer the potential for prolonged target engagement and enhanced potency, making them a compelling strategy in drug development.^[4] A key step in characterizing such inhibitors is to confirm their irreversible binding mechanism. Washout experiments are a standard and effective method to distinguish covalent inhibitors from reversible ones.^[5]

This guide compares the effects of **FMF-04-159-2** and its reversible analog, FMF-04-159-R, in washout assays, presenting the experimental data that validates the covalent nature of **FMF-04-159-2**'s interaction with CDK14.

Comparison of Covalent vs. Reversible Inhibition

The core principle of a washout experiment is to assess the duration of target inhibition after the removal of the unbound compound.^[5] A covalent inhibitor forms a stable bond with its target, leading to sustained inhibition even after the compound has been washed from the cellular environment. In contrast, a reversible inhibitor's effect diminishes as it dissociates from its target upon removal.

FMF-04-159-2 was designed with a reactive electrophile to form a covalent bond with a cysteine residue (C218) in the active site of CDK14.[1] To provide a direct comparison, a reversible analog, FMF-04-159-R, which lacks the reactive warhead but retains the core scaffold for non-covalent binding, is used as a negative control.[1]

Data Presentation: Sustained Target Engagement of FMF-04-159-2

The efficacy of **FMF-04-159-2** and its reversible counterpart, FMF-04-159-R, was quantified using a NanoBRET target engagement assay in HCT116 cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) with and without a 2-hour compound washout.

Compound	Target	Condition	IC50 (nM)
FMF-04-159-2	CDK14	No Washout	39.6
FMF-04-159-2	CDK14	2-hour Washout	56.3
FMF-04-159-R	CDK14	No Washout	563
FMF-04-159-R	CDK14	2-hour Washout	3417

Data sourced from Ferguson et al., 2019.[1]

The data clearly demonstrates that **FMF-04-159-2** maintains potent inhibition of CDK14 after the washout period, with only a minor shift in its IC50 value (39.6 nM vs. 56.3 nM).[1][6] This sustained engagement is indicative of a stable, covalent bond.[1] Conversely, the inhibitory activity of the reversible control, FMF-04-159-R, is significantly reduced by more than 7-fold following the washout (IC50 increases from 563 nM to 3417 nM), as the compound dissociates from the target.[1]

Experimental Protocols

Cellular Target Engagement Washout Assay (NanoBRET)

This protocol is designed to assess the duration of target engagement by an inhibitor within living cells.

Materials:

- HCT116 human colorectal carcinoma cells
- Opti-MEM I Reduced Serum Medium
- NanoLuc-CDK14 fusion vector
- Promega NanoBRET Tracer K-10
- **FMF-04-159-2** and FMF-04-159-R
- White, 96-well assay plates
- Nano-Glo Live Cell Reagent

Procedure:

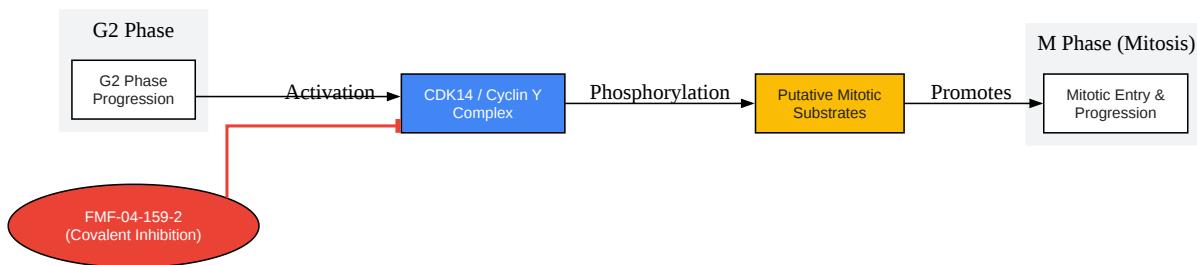
- Cell Preparation: Transfect HCT116 cells with the NanoLuc-CDK14 vector and plate in 96-well plates. Allow cells to adhere and express the fusion protein for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of either **FMF-04-159-2** or FMF-04-159-R for a specified period (e.g., 4 hours). Include a DMSO-only control.
- Washout Step:
 - For the "Washout" condition plates, carefully aspirate the media containing the compound.
 - Gently wash the cells twice with fresh, pre-warmed Opti-MEM.
 - Add fresh, compound-free media to the wells.
 - Incubate for the desired washout period (e.g., 2 hours).
 - For "No Washout" plates, maintain the compound-containing media during this period.
- NanoBRET Assay:
 - Add the NanoBRET Tracer K-10 to all wells at the final working concentration.

- Add the Nano-Glo Live Cell Reagent to all wells.
- Incubate for 3-5 minutes at room temperature, protected from light.
- Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
- Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ values.

Visualizations

CDK14 Signaling Pathway in Cell Cycle Progression

CDK14, in partnership with its cyclin partner (Cyclin Y), is understood to play a role in regulating cell cycle progression, particularly during mitosis.[1][3]



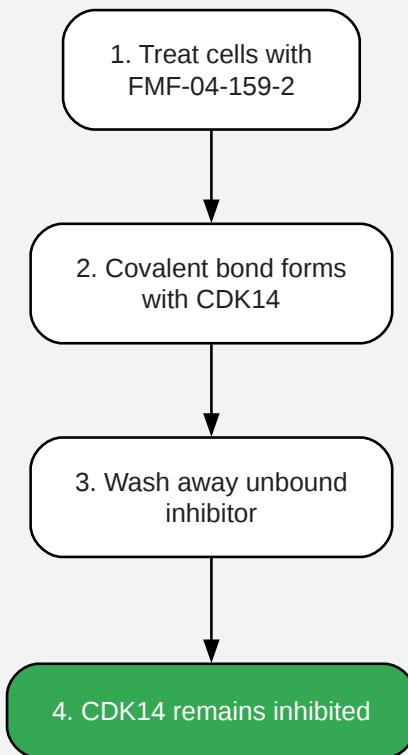
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Caption: Simplified pathway of CDK14's role in mitotic progression.

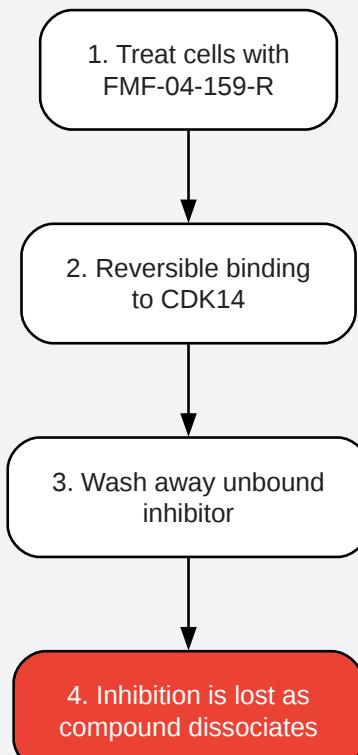
Washout Experiment Workflow

This diagram outlines the key steps in a washout experiment to differentiate between covalent and reversible inhibitors.

Covalent Inhibitor (FMF-04-159-2)



Reversible Inhibitor (FMF-04-159-R)

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Caption: Workflow comparing covalent and reversible inhibitor washout.

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